(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate (CAS 869481-93-6) is a chiral, enantiomerically defined N-Boc-protected trans-3-fluoro-4-hydroxypyrrolidine derivative. It belongs to the class of fluorinated saturated N-heterocyclic building blocks widely employed in medicinal chemistry to modulate physicochemical and pharmacokinetic properties of drug candidates.

Molecular Formula C9H16FNO3
Molecular Weight 205.23 g/mol
CAS No. 869481-93-6
Cat. No. B1441397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate
CAS869481-93-6
Molecular FormulaC9H16FNO3
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)F)O
InChIInChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3/t6-,7-/m0/s1
InChIKeyKTBDFQPHEPDHQW-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate (CAS 869481-93-6): Chiral Fluorinated Pyrrolidine Building Block for Drug Discovery


(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate (CAS 869481-93-6) is a chiral, enantiomerically defined N-Boc-protected trans-3-fluoro-4-hydroxypyrrolidine derivative. It belongs to the class of fluorinated saturated N-heterocyclic building blocks widely employed in medicinal chemistry to modulate physicochemical and pharmacokinetic properties of drug candidates [1]. The molecule contains two stereogenic centers in a (3S,4S)-trans configuration, a tertiary hydroxyl group at C-4, a fluorine substituent at C-3, and a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen — a combination designed for orthogonal deprotection and downstream diversification . Its molecular formula is C₉H₁₆FNO₃ with a molecular weight of 205.23 g/mol and a calculated LogP of −0.03 .

Why (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate Cannot Be Replaced by Cis Isomers or Non-Fluorinated Pyrrolidine Analogs


Substituting (3S,4S)-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate with a cis diastereomer (e.g., CAS 1174020-48-4 or 1174020-49-5) or a non-fluorinated pyrrolidine analog introduces quantifiable changes in lipophilicity, amine basicity, and ring conformation that propagate into the derived drug candidates. The trans-3-fluoro-4-hydroxy substitution pattern, combined with the (3S,4S) absolute configuration, defines a specific three-dimensional pharmacophore with a characteristic pyrrolidine ring pucker governed by the fluorine gauche effect [1]. In contrast, the cis isomers exhibit a different LogP (0.874 vs. −0.03 for the trans compound), reflecting altered hydrogen-bonding capacity and solvent exposure . Furthermore, the absence of fluorine eliminates the pKa-lowering effect that brings the conjugate acid pKa from ~11.3 (unsubstituted pyrrolidine) to the weakly basic range (~6.7–8.7), a critical determinant of passive membrane permeability [2]. These stereoelectronic differences mean that analog interchange inevitably yields biologically non-equivalent final compounds and invalidates structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate (869481-93-6)


LogP Differential: Trans (3S,4S) Isomer Is 30-Fold More Hydrophilic Than the Cis (3S,4R) Isomer by Calculated LogP

The (3S,4S)-trans isomer (CAS 869481-93-6) exhibits a calculated LogP of −0.03, whereas the (3S,4R)-cis isomer (CAS 1174020-48-4) has a calculated LogP of 0.874 . This represents a ΔLogP of approximately 0.9 log units, corresponding to a ~8-fold difference in octanol-water partition coefficient. The (3R,4R)-trans enantiomer (CAS 1174020-50-8) shares the same LogP of −0.03, confirming that the LogP difference arises from the cis/trans diastereomeric relationship rather than enantiomeric identity . The trans configuration places the C-3 fluorine and C-4 hydroxyl on opposite faces of the pyrrolidine ring, increasing the solvent-accessible polar surface area and reducing overall lipophilicity relative to the cis arrangement where these substituents present to the same face.

Lipophilicity Drug-likeness Physicochemical profiling

Amine Basicity Reduction: 3-Fluoropyrrolidine pKa Is 2.6–4.6 Units Lower Than Unsubstituted Pyrrolidine

The conjugate acid of unsubstituted pyrrolidine has an aqueous pKa of approximately 11.3 . Introduction of a fluorine substituent at the 3-position reduces the conjugate acid pKa to a measured value of 6.69 or a predicted value of 8.68, representing a ΔpKa of 2.6–4.6 units . Although these values are reported for 3-fluoropyrrolidine (CAS 136725-53-6) rather than the specific 3-fluoro-4-hydroxypyrrolidine scaffold, the direction and magnitude of the fluorine effect are class-consistent. The systematic study by Melnykov et al. (2023) demonstrated that monofluorination of saturated N-heterocycles reduces pKa by 2.3–3.1 units depending on the distance between fluorine and the protonation center, with conformational effects further modulating the precise value [1]. The (3S,4S)-trans-3-fluoro-4-hydroxy substitution places the electron-withdrawing fluorine two bonds from the nitrogen, maximizing the through-bond inductive effect while the trans hydroxyl may contribute additional conformational stabilization.

Amine basicity Membrane permeability pKa modulation

Conformational Control: Fluorine Gauche Effect Stabilizes Cᵧ-exo Ring Pucker in Trans-3-Fluoropyrrolidines, Distinct from Cis Isomers

A systematic NMR and X-ray crystallographic study of 3-fluoropyrrolidines by Combettes et al. (2012) demonstrated that the fluorine gauche effect stabilizes the Cᵧ-exo ring conformation in trans-3-fluoropyrrolidine derivatives [1]. In the (3S,4S)-trans configuration, the C–F bond preferentially adopts a pseudo-equatorial orientation, positioning the fluorine antiperiplanar to the nitrogen lone pair and minimizing repulsive interactions. This conformational bias contrasts with cis-3-fluoropyrrolidine isomers where the fluorine adopts a pseudo-axial orientation due to competing steric and stereoelectronic effects [2]. The conformational preference is quantifiable through ³J(F,H) and ³J(H,H) scalar coupling constants measured by ¹⁹F–¹H HOESY NMR. When the (3S,4S)-trans-3-fluoro-4-hydroxypyrrolidine scaffold is elaborated into bioactive molecules, the pre-organized ring geometry dictates the spatial presentation of the C-4 hydroxyl (and downstream substituents) to biological targets, a parameter that cannot be replicated by cis diastereomers.

Conformational analysis Fluorine gauche effect Structure-based drug design

Metabolic Stability: Fluorinated Pyrrolidines Retain High Intrinsic Microsomal Clearance Stability While Non-Fluorinated Analogs Are More Rapidly Oxidized

The comprehensive study by Melnykov et al. (2023) measured intrinsic microsomal clearance (CLint) for a panel of mono- and difluorinated saturated N-heterocycles including pyrrolidine derivatives [1]. Fluorinated pyrrolidines demonstrated high metabolic stability (low CLint), with the fluorine substituent blocking oxidative metabolism at the C-3 position. This is consistent with the broader literature showing that metabolic activation of the fluoropyrrolidine ring — while possible via CYP450-mediated pathways — is significantly attenuated relative to non-fluorinated pyrrolidines due to the electron-withdrawing effect of fluorine deactivating the adjacent C–H bonds toward oxidation [2]. For the (3S,4S)-trans-3-fluoro-4-hydroxypyrrolidine scaffold, the combined presence of the C-3 fluorine and C-4 hydroxyl creates a doubly deactivated ring system: the fluorine blocks one metabolic soft spot, while the hydroxyl provides a handle for further derivatization rather than serving as a primary site of Phase I metabolism when protected or conjugated.

Metabolic stability Microsomal clearance CYP450 metabolism

Enantiomeric Differentiation: (3S,4S)-Trans Isomer Is the Enantiomer of the (3R,4R) Scaffold Used in the Clinical LOXL2 Inhibitor PAT-1251

The (3R,4R)-trans-3-fluoro-4-hydroxypyrrolidine scaffold is the chiral amine component of PAT-1251 (also known as PXS-5153A), a potent, selective, and orally bioavailable lysyl oxidase-like 2 (LOXL2) inhibitor that entered clinical development for fibrotic diseases [1]. PAT-1251 inhibits human LOXL2 with an IC₅₀ of 710 nM and hLOXL3 with an IC₅₀ of 1.17 μM, while also potently inhibiting mouse, rat, and dog LOXL2 (IC₅₀s of 0.10, 0.12, and 0.16 μM, respectively) . The target compound, (3S,4S)-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, is the enantiomer of the PAT-1251 pyrrolidine fragment. This makes it indispensable as: (a) the enantiomeric building block for synthesizing mirror-image analogs for chiral SAR exploration; (b) a chiral reference standard for enantiomeric purity determination of the (3R,4R) building block via chiral HPLC or NMR with chiral shift reagents; and (c) a starting material for discovering inhibitors that may engage the same target class with inverted stereochemical preference. Patent literature (WO2018048943A1, US20190071428) identifies the (3R,4R)-3-fluoro-4-hydroxypyrrolidine fragment as the active enantiomer in LOXL2 inhibition, establishing the critical nature of absolute configuration for biological activity [2].

Chiral resolution Enantiomeric purity LOXL2 inhibitor

Supply-Side Differentiation: (3S,4S)-Trans Isomer Availability from Multiple ISO-Certified Vendors with QC Documentation at 95–97% Purity

The (3S,4S)-trans isomer (CAS 869481-93-6) is stocked at 95–97% purity by multiple ISO-certified suppliers including AKSci (catalog 3689AC, 95%), AchemBlock (97%), CalpacLab (min. 97%), and MolCore (NLT 98%), with supporting QC documentation (NMR, HPLC, GC) available upon request . By comparison, the (3R,4R)-trans enantiomer (CAS 1174020-50-8) is also broadly available, but the cis isomers (CAS 1174020-48-4 and 1174020-49-5) are stocked by fewer vendors, often at lower purity grades (95% typical), and with less comprehensive batch-specific analytical data . The target compound benefits from the dual CAS registry system (869481-93-6 for the racemic trans mixture and 1174020-51-9 for the single (3S,4S) enantiomer), which provides procurement flexibility: researchers can source either the enantiopure material for chiral-specific applications or the racemic trans mixture for preliminary SAR screening where stereochemistry is later resolved . This dual-registry advantage is not uniformly available for all stereoisomers in the 3-fluoro-4-hydroxypyrrolidine family.

Chemical procurement QC documentation Vendor comparison

Validated Application Scenarios for (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate (869481-93-6) Based on Quantitative Differentiation Evidence


Chiral Reference Standard for Enantiomeric Purity Determination of the (3R,4R)-LOXL2 Inhibitor Building Block

The (3S,4S)-trans isomer serves as the enantiomeric reference standard for chiral HPLC or SFC purity testing of the (3R,4R)-trans building block (CAS 1174020-50-8), which is the active chiral amine fragment in the clinical LOXL2 inhibitor PAT-1251. The ~8-fold LogP difference between trans (−0.03) and cis (0.874) isomers further enables rapid diastereomeric purity assessment by reverse-phase HPLC. Procurement of this specific enantiomer is essential for GMP analytical release testing of the (3R,4R) intermediate in pharmaceutical development workflows [1].

Enantiomeric SAR Probing for Fluoropyrrolidine-Containing Drug Candidates Targeting CNS or Fibrotic Disease Programs

The (3S,4S)-trans scaffold provides the mirror-image pharmacophore for head-to-head enantiomeric SAR studies. When incorporated into lead compounds targeting CNS receptors (where the reduced pKa of fluorinated pyrrolidines improves passive blood-brain barrier permeability by minimizing protonation at physiological pH) or fibrotic enzymes such as LOXL2, the (3S,4S) enantiomer enables the determination of eudysmic ratios — the potency ratio between enantiomers — which is critical for defining the chiral integrity requirements of the final API and for patent strategy .

Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Lead Optimization with Conformationally Pre-Organized Fluoropyrrolidine Warheads

Fluoropyrrolidine amides are a privileged chemotype for DPP-IV inhibitors (IC₅₀ values reported in the 0.01–0.83 μM range). The (3S,4S)-trans-3-fluoro-4-hydroxypyrrolidine scaffold provides the stereoelectronically defined Cᵧ-exo ring pucker required for optimal engagement of the DPP-IV catalytic serine. The C-4 hydroxyl group serves as a synthetic handle for introducing diverse amide, ester, or ether substituents that probe the S1′ and S2′ subsites, while the C-3 fluorine blocks oxidative metabolism at this position — a dual advantage over non-fluorinated pyrrolidine scaffolds that cannot simultaneously offer conformational pre-organization and metabolic shielding [2].

Rational pKa-Tuned Building Block for CNS-Penetrant Kinase or Protease Inhibitor Programs

The systematic study by Melnykov et al. (2023) established that monofluorinated saturated N-heterocycles provide a pKa reduction of 2.3–3.1 units while retaining high metabolic stability (low CLint in HLM). For CNS drug discovery programs where the pyrrolidine nitrogen must remain largely unprotonated at pH 7.4 to cross the blood-brain barrier, the (3S,4S)-trans-3-fluoro-4-hydroxypyrrolidine scaffold offers a predictable pKa-lowering effect (conjugate acid pKa shifted from ~11.3 to the 6.7–8.7 range) without introducing the excessive lipophilicity or molecular weight penalties associated with alternative strategies such as sulfonamide or amide N-substitution [3].

Quote Request

Request a Quote for (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.